molecular formula C13H15N3 B12541978 Pyridine, 2-[2-(4-hydrazinophenyl)ethyl]- CAS No. 143073-20-5

Pyridine, 2-[2-(4-hydrazinophenyl)ethyl]-

Cat. No.: B12541978
CAS No.: 143073-20-5
M. Wt: 213.28 g/mol
InChI Key: LEYCDTQUAPPJHJ-UHFFFAOYSA-N
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Description

Pyridine, 2-[2-(4-hydrazinophenyl)ethyl]- is a compound belonging to the class of nitrogen heterocycles. Pyridine itself is a six-membered aromatic ring with one nitrogen atom, making it a significant scaffold in many biologically active compounds and functional materials . The addition of the 2-[2-(4-hydrazinophenyl)ethyl] group introduces further complexity and potential for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-[2-(4-hydrazinophenyl)ethyl]- typically involves the functionalization of a pyridine ring. One common method includes the reaction of pyridine N-oxides with Grignard reagents followed by treatment with acetic anhydride . Another approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the hydrazinophenyl group .

Industrial Production Methods

Industrial production methods for pyridine derivatives often involve catalytic processes that can be scaled up for large-scale synthesis. These methods include the use of metal catalysts such as palladium or nickel to facilitate the coupling reactions necessary to introduce the desired functional groups .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-[2-(4-hydrazinophenyl)ethyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various hydrazine derivatives .

Scientific Research Applications

Pyridine, 2-[2-(4-hydrazinophenyl)ethyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in coordination chemistry.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals

Mechanism of Action

The mechanism of action of Pyridine, 2-[2-(4-hydrazinophenyl)ethyl]- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or disrupt cellular signaling pathways by interacting with receptors . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 2-[2-(4-hydrazinophenyl)ethyl]- is unique due to the presence of the hydrazinophenyl group, which imparts additional reactivity and potential biological activity. This makes it distinct from simpler pyridine derivatives and allows for a broader range of applications .

Properties

CAS No.

143073-20-5

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

[4-(2-pyridin-2-ylethyl)phenyl]hydrazine

InChI

InChI=1S/C13H15N3/c14-16-13-8-5-11(6-9-13)4-7-12-3-1-2-10-15-12/h1-3,5-6,8-10,16H,4,7,14H2

InChI Key

LEYCDTQUAPPJHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCC2=CC=C(C=C2)NN

Origin of Product

United States

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